Wnt-C59

説明

Wnt-C59は、酵素ポルキュパイン(PORCN)を阻害することによりWntシグナル伝達経路を標的とする低分子阻害剤です。 この酵素は、増殖、分化、および移動などのさまざまな細胞プロセスに関与するWntタンパク質のパルミトイル化と分泌に不可欠です .

科学的研究の応用

Wnt-C59 has a wide range of applications in scientific research:

Biology: It is used to study the Wnt signaling pathway, which is crucial for understanding cellular processes like proliferation and differentiation

Medicine: This compound has shown potential in cancer research, particularly in inhibiting the growth of Wnt-driven tumors It is also being explored for its role in regenerative medicine, such as inducing the differentiation of pluripotent stem cells into specific cell types.

Chemistry: This compound serves as a tool compound for studying the chemical biology of Wnt signaling and the role of PORCN in Wnt protein modification

作用機序

Wnt-C59は、Wntタンパク質のパルミトイル化を担う酵素ポルキュパイン(PORCN)を阻害することによってその効果を発揮します。 この阻害は、Wntタンパク質の分泌と活性を阻害し、それによってWntシグナル伝達経路をブロックします . 分子標的は、Wntタンパク質自体とWnt/β-カテニンシグナル伝達経路の下流成分を含みます .

生化学分析

Biochemical Properties

Wnt-C59 functions primarily by inhibiting the activity of Porcupine, a membrane-bound O-acyltransferase. This inhibition prevents the palmitoylation of Wnt proteins, which is essential for their secretion and subsequent signaling activity. By blocking this process, this compound effectively reduces the activity of both canonical and non-canonical Wnt pathways . The compound interacts with various Wnt proteins, including Wnt3A, Wnt8A, and others, by preventing their post-translational modification and secretion .

Cellular Effects

This compound has profound effects on cellular processes. It inhibits the proliferation of various cell types, including cancer cells, by disrupting Wnt signaling pathways. This disruption leads to altered gene expression and reduced cell viability. In pluripotent stem cells, this compound has been shown to induce differentiation into specific cell types, such as cortical motor neurons, by inhibiting Wnt signaling . Additionally, this compound affects cellular metabolism by modulating the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting Porcupine, thereby preventing the palmitoylation of Wnt proteins. This inhibition blocks the secretion of Wnt proteins, leading to a decrease in Wnt signaling activity. The compound’s high affinity for Porcupine (IC50 = 74 pM) ensures effective inhibition at low concentrations . This mechanism results in the downregulation of Wnt target genes and subsequent changes in cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are observed over time as the compound remains stable and active for extended periods. Studies have shown that this compound maintains its inhibitory effects on Wnt signaling for at least 16 hours post-administration in vivo . Long-term exposure to this compound in cell cultures leads to sustained inhibition of cell proliferation and differentiation, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, this compound effectively inhibits Wnt signaling without causing significant toxicity. At higher doses, the compound can induce adverse effects, including reduced cell viability and potential toxicity . Studies in mice have demonstrated that a dosage of 10 mg/kg is sufficient to inhibit tumor growth in Wnt-dependent cancer models, while higher doses may lead to systemic toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to Wnt protein processing. By inhibiting Porcupine, this compound disrupts the palmitoylation and secretion of Wnt proteins, thereby affecting downstream signaling pathways. This inhibition impacts various cellular processes, including cell proliferation, differentiation, and metabolism . The compound’s interaction with Porcupine and subsequent effects on Wnt signaling highlight its potential as a therapeutic agent for diseases involving aberrant Wnt activity .

準備方法

合成経路と反応条件

Wnt-C59は、特定の芳香族化合物のカップリングを含む一連の化学反応によって合成できます。 合成経路は通常、2-[4-(2-メチルピリジン-4-イル)フェニル]酢酸と4-(ピリジン-3-イル)アニリンの間のアミド結合の形成を含みます . 反応条件には、ジメチルホルムアミド(DMF)などの有機溶媒中で、N、N'-ジシクロヘキシルカルボジイミド(DCC)および1-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬を使用することがよくあります。

工業生産方法

This compoundの工業生産には、高純度と高収率を確保しながら、合成経路のスケールアップが含まれます。 これは、反応条件の最適化、再結晶などの精製プロセス、および厳格な品質管理対策によって達成されます .

化学反応の分析

反応の種類

Wnt-C59は、主に芳香族アミドに典型的な反応を起こします。これには以下が含まれます。

酸化: this compoundは、特定の条件下で酸化して、対応するN-オキシドを形成できます。

還元: this compoundのニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元できます。

一般的な試薬と条件

酸化: m-クロロ過安息香酸(m-CPBA)などの試薬が使用されます。

還元: 触媒として炭素上のパラジウム(Pd/C)を用いた水素ガス。

主な生成物

これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、N-オキシド、アミン、および置換された芳香族化合物があります .

科学研究への応用

This compoundは、科学研究で幅広い用途があります。

類似化合物との比較

Wnt-C59は、正準型と非正準型の両方のWntシグナル伝達経路を阻害する能力においてユニークです。類似の化合物には以下が含まれます。

XAV939: アクシンを安定化させ、β-カテニンの分解を促進することによって、正準型Wnt経路を阻害します.

ICG-001: β-カテニンとCREB結合タンパク質(CBP)の間の相互作用を特異的に阻害し、β-カテニンの転写活性を影響を与えます.

This compoundは、その高い効力と幅広いWntタンパク質を阻害する能力のために際立っており、基礎研究と応用研究の両方で貴重なツールとなっています .

特性

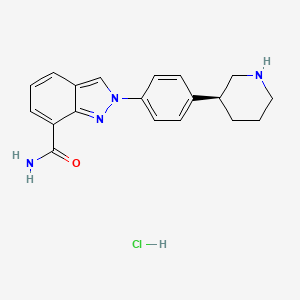

IUPAC Name |

2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOJCQBHJUJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727009 | |

| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243243-89-1 | |

| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of Wnt-C59 and how does it exert its inhibitory effects?

A1: this compound specifically targets Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins. [] By inhibiting PORCN, this compound prevents the maturation and release of Wnt ligands, effectively blocking the initiation of both canonical (β-catenin dependent) and non-canonical (β-catenin independent) Wnt signaling pathways. [, ] This blockade leads to downstream effects such as reduced expression of Wnt target genes, impacting cellular processes like proliferation, migration, and differentiation. [, , , , , , , ]

Q2: How does this compound affect the Wnt/β-catenin pathway specifically?

A2: By inhibiting PORCN and Wnt secretion, this compound prevents the stabilization and nuclear translocation of β-catenin. [, , , ] This, in turn, leads to a decrease in the expression of β-catenin target genes, including those involved in cell proliferation (e.g., cyclin D1, c-Myc), epithelial-mesenchymal transition (EMT) (e.g., MMP-9, vimentin), and stem cell maintenance. [, , , , ]

Q3: Are there any differences in this compound's effect on canonical and non-canonical Wnt signaling?

A3: this compound effectively inhibits both canonical and non-canonical Wnt signaling pathways by preventing the secretion of all Wnt ligands. [, ] While most studies focus on the impact on the canonical pathway, research suggests that this compound also disrupts non-canonical Wnt signaling, as evidenced by changes in cell morphology and migration patterns. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C25H21N3O, and its molecular weight is 383.46 g/mol. [, ]

Q5: Is there any information available regarding the structure-activity relationship of this compound or its analogs?

A5: While specific SAR studies on this compound are limited in the provided research, the development of other PORCN inhibitors suggests that modifications to the core structure can impact potency and selectivity. [] Further research exploring structural analogs of this compound is needed to understand the impact of specific modifications on its activity and pharmacological properties.

Q6: What evidence supports the anti-cancer activity of this compound in preclinical models?

A6: this compound has demonstrated promising anti-cancer activity in various preclinical models. It inhibited the growth of WNT-driven mammary tumors in MMTV-WNT1 transgenic mice, accompanied by downregulation of Wnt/β-catenin target genes. [] Moreover, this compound showed synergistic cytotoxic effects with Ibrutinib in chronic lymphocytic leukemia (CLL) cells. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)